Brivanib alaninate (BMS-582664) is the L-alanine ester prodrug of brivanib (BMS-540215), a highly selective, dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases. From a procurement and material selection standpoint, the alaninate prodrug was specifically engineered to overcome the severe physicochemical limitations of the parent free base. While the active moiety remains identical, the L-alanine esterification fundamentally alters the compound's handling profile, transforming a highly insoluble molecule into one that supports completely aqueous vehicle formulations, predictable high-dose oral administration, and scalable solid-dosage manufacturing. For industrial and preclinical buyers, selecting brivanib alaninate over the free base is primarily a decision driven by solubility, formulation consistency, and bioavailability requirements rather than a shift in target pharmacology [1].
Attempting to substitute brivanib alaninate with its parent compound, brivanib free base, routinely fails in high-dose preclinical and formulation workflows due to extreme solubility constraints. The free base exhibits an aqueous solubility of less than 1 μg/mL, which directly causes dissolution rate-limited absorption and highly variable pharmacokinetics (22–88% bioavailability) when administered orally [1]. Researchers attempting to use the free base for in vivo models must often resort to complex, non-translatable organic co-solvents that complicate toxicity baselines. Furthermore, in industrial tableting, generic dry processing (roller compaction) of the alaninate form fails at high drug loads (>25% w/w) due to severe tool sticking, necessitating specific wet granulation protocols that surprisingly bypass the compound's inherent hydrolytic sensitivity [2]. Consequently, substituting the prodrug with the free base, or ignoring form-specific processing requirements, leads to irreproducible dosing, formulation failure, and compromised pharmacokinetic data.
The primary procurement advantage of brivanib alaninate is its drastically enhanced aqueous solubility compared to the parent drug. While brivanib free base is practically insoluble in water, the L-alanyl ester prodrug achieves exceptional solubility at mildly acidic pH. This allows formulation in completely aqueous vehicles, eliminating the need for complex, potentially toxic organic co-solvents in preclinical preparations [1].
| Evidence Dimension | Aqueous solubility at mildly acidic pH |
| Target Compound Data | 73 mg/mL (at pH 5.8) |
| Comparator Or Baseline | Brivanib free base (< 1 μg/mL at pH 6.5) |
| Quantified Difference | >73,000-fold increase in aqueous solubility |
| Conditions | Equilibrium solubility testing in aqueous buffer |
Enables the use of simple, completely aqueous dosing vehicles for in vivo studies, reducing solvent-induced artifacts and preparation complexity.
Due to its extreme insolubility, brivanib free base suffers from dissolution rate-limited absorption, leading to erratic oral bioavailability, particularly at the high doses required for efficacy. Brivanib alaninate overcomes this bottleneck, providing highly consistent, dose-proportional systemic exposure and significantly raising the lower bound of bioavailability across animal models[1].
| Evidence Dimension | Oral bioavailability range across preclinical species |
| Target Compound Data | 55% to 97% (dose-proportional) |
| Comparator Or Baseline | Brivanib free base (22% to 88%, highly variable) |
| Quantified Difference | Up to a 40% improvement in the lower-bound bioavailability threshold |
| Conditions | Oral administration in mice, rats, dogs, and monkeys |
Guarantees reliable and reproducible pharmacokinetic profiles in animal models, which is critical for validating dose-response relationships in oncology research.
Clinical applications of brivanib require high doses (200–800 mg), demanding a tablet drug load of up to 80% w/w to keep the total pill size manageable. Standard dry granulation (roller compaction) of brivanib alaninate fails at these levels due to severe API sticking to tablet press tools. However, utilizing a wet granulation process surprisingly mitigates this sticking without triggering the compound's known hydrolytic degradation, enabling massive increases in viable drug loading [1].
| Evidence Dimension | Maximum viable drug loading without tooling failure |
| Target Compound Data | 20% to 80% w/w (via wet granulation) |
| Comparator Or Baseline | Standard roller compaction (< 25% w/w maximum load) |
| Quantified Difference | >3.2-fold increase in maximum manufacturable drug load |
| Conditions | Commercial-scale tablet compression and formulation processing |
Essential for industrial buyers and formulators who must scale up high-dose solid oral dosage forms without encountering catastrophic equipment sticking or API hydrolysis.
Due to its >73,000-fold higher aqueous solubility and reliable 55-97% bioavailability, brivanib alaninate is the mandatory choice for in vivo xenograft models requiring high-dose oral administration without the confounding toxicity of organic co-solvents [1].
For industrial formulators developing high-dose (200-800 mg) oral TKIs, brivanib alaninate is specifically compatible with high-shear wet granulation, allowing up to 80% w/w drug loading while avoiding the severe tooling adhesion seen with standard roller compaction [2].
As an L-alanine ester that undergoes rapid and complete bioconversion to the active BMS-540215 moiety, this compound serves as a premium reference standard for evaluating esterase-driven prodrug activation and intestinal absorption kinetics [3].